2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane
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Overview
Description
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxolane ring via an oxymethyl linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane typically involves the reaction of 2-iodocyclohexanol with oxirane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological pathways involving iodine-containing compounds.
Medicine: Research on this compound includes its potential use in radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane involves its interaction with molecular targets through its iodocyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The oxolane ring provides stability and enhances the compound’s solubility in various solvents, facilitating its use in different chemical reactions .
Comparison with Similar Compounds
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane can be compared with similar compounds such as:
2-{[(2-Iodocyclooctyl)oxy]methyl}oxolane: This compound has a similar structure but with a cyclooctyl group instead of a cyclohexyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its iodocyclohexyl group, which imparts specific reactivity and interaction properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19IO2 |
---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
2-[(2-iodocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
InChI Key |
RSFZVNOLHRJHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCO2)I |
Origin of Product |
United States |
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